molecular formula C16H14BrFO4 B2531449 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate CAS No. 882747-94-6

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate

Cat. No.: B2531449
CAS No.: 882747-94-6
M. Wt: 369.186
InChI Key: OBNUUWGHQAMIDJ-UHFFFAOYSA-N
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Description

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, methoxy, and fluorine substituents on a benzyl acetate framework

Scientific Research Applications

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate typically involves multiple steps. One common route starts with the bromination of 5-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with 3-fluorophenol in the presence of a base to yield 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenol. Finally, acetylation of the phenol group using acetic anhydride produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Conversion to aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUUWGHQAMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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